Granotapide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a hypolipidemic agent that inhibits microsomal triglyceride transfer protein; structure in first source

Properties

CAS No. |

594842-13-4 |

|---|---|

Molecular Formula |

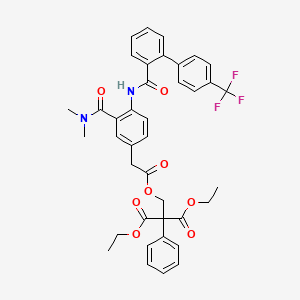

C39H37F3N2O8 |

Molecular Weight |

718.7 g/mol |

IUPAC Name |

diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |

InChI |

InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |

InChI Key |

FPUQGCOBYOXAED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |

Appearance |

Solid powder |

Other CAS No. |

916683-32-4 594842-13-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate JTT 130 JTT-130 JTT130 |

Origin of Product |

United States |

Foundational & Exploratory

Granotapide's Mechanism of Action in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granotapide (JTT-130) is a potent, orally active, and intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). This technical guide provides an in-depth exploration of this compound's core mechanism of action in lipid metabolism. By selectively targeting MTP in the small intestine, this compound effectively reduces the absorption of dietary fats, leading to significant effects on plasma lipid profiles, body weight, and glucose homeostasis. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development. While the clinical development of this compound for cardiovascular indications was discontinued, its mechanism of action and preclinical data remain of significant interest for the development of targeted therapies for metabolic disorders.

Introduction to this compound and Microsomal Triglyceride Transfer Protein (MTP)

This compound is a small molecule inhibitor designed to specifically target the microsomal triglyceride transfer protein (MTP) within the enterocytes of the small intestine. MTP is an essential intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. By binding to MTP, this compound inhibits the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, thereby preventing the formation and secretion of chylomicrons into the bloodstream. This intestine-specific action is designed to minimize the hepatic side effects, such as steatosis (fatty liver), that have been observed with non-specific MTP inhibitors[1]. The development of this compound for cardiovascular indications was halted, though a Phase II clinical trial for Type II Diabetes Mellitus was initiated[2].

Core Mechanism of Action: Inhibition of MTP-Mediated Lipoprotein Assembly

The primary mechanism of action of this compound is the competitive inhibition of MTP in the endoplasmic reticulum of enterocytes. This inhibition disrupts the initial stages of dietary fat absorption and processing.

The Role of MTP in Chylomicron Assembly

Following the digestion of dietary fats, fatty acids and monoglycerides are taken up by enterocytes and re-esterified into triglycerides. For these triglycerides to be transported in the aqueous environment of the blood, they must be packaged into chylomicrons. This process is critically dependent on MTP, which facilitates the lipidation of apoB-48, the structural protein of chylomicrons.

This compound's Impact on Lipid Absorption

By inhibiting MTP, this compound effectively blocks the loading of triglycerides onto apoB-48. This leads to a significant reduction in the formation and secretion of chylomicrons from the intestine into the lymphatic system and subsequently into the systemic circulation. As a result, the absorption of dietary triglycerides and cholesterol is diminished.

Preclinical Efficacy: Quantitative Data

Numerous preclinical studies in animal models have demonstrated the significant impact of this compound (JTT-130) on lipid metabolism, body weight, and glucose control. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of this compound on Lipid Profile and Body Weight in Hyperlipidemic Animal Models

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Plasma non-HDL-C | Hamsters | Western diet | Potently lowered | [1] |

| Plasma HDL-C | Hamsters | Western diet | Elevated | [1] |

| Atherosclerosis formation | Rabbits | Long-term treatment | Suppressed | [1] |

| Body Weight | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Decreased | [3] |

| Abdominal Fat | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Decreased | [3] |

| Hepatic Triglycerides | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Decreased | [3] |

| Fecal Free Fatty Acids | Sprague-Dawley Rats | 0.029% food admixture with 35% fat diet | Elevated | [3] |

| Plasma Triglycerides | Guinea Pigs | - | Lowered | [4] |

| Plasma LDL Cholesterol | Guinea Pigs | - | Lowered | [4] |

| Hepatic Triglycerides | Guinea Pigs | - | No increase | [4] |

Table 2: Effects of this compound on Glucose Metabolism in Diabetic Animal Models

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Plasma Glucose | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Decreased | [5] |

| Plasma Insulin | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Decreased after 2 weeks, increased after 4 weeks | [5] |

| Plasma GLP-1 | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Increased | [5] |

| Plasma PYY | Zucker Diabetic Fatty Rats | 0.01-0.02% food admixture | Increased | [5] |

| Food Intake | Sprague-Dawley Rats | 35% fat diet | Suppressed | [6] |

| Gastric Emptying | Sprague-Dawley Rats | 35% fat diet | Suppressed | [6] |

Experimental Protocols

This section details the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.

In Vivo Animal Studies

-

Animal Models:

-

Hyperlipidemia: Male Syrian hamsters and male New Zealand White rabbits fed a Western diet to induce hyperlipidemia and atherosclerosis[1]. Male Hartley guinea pigs were also used to assess plasma and hepatic lipids[4].

-

Obesity and Glucose Intolerance: Male Sprague-Dawley rats fed a high-fat (35%) diet[3][6].

-

Type 2 Diabetes: Male Zucker diabetic fatty (ZDF) rats fed a regular powdered diet[5].

-

-

Drug Administration:

-

Key Measurements:

-

Lipid Analysis: Plasma levels of total cholesterol, HDL-cholesterol, non-HDL-cholesterol, and triglycerides were determined using enzymatic kits. Hepatic lipid content was measured after lipid extraction from liver tissue[1][3][4][5].

-

Atherosclerosis Assessment: Aortas were stained with Oil Red O to quantify atherosclerotic lesion areas[1].

-

Metabolic Parameters: Body weight, food intake, and abdominal fat were measured regularly. Fecal free fatty acids were quantified to assess fat malabsorption[3]. Plasma glucose and insulin levels were measured, and intraperitoneal glucose tolerance tests (IPGTT) were performed[3][5].

-

Gut Hormones: Plasma levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) were measured by ELISA[5][6].

-

In Vitro MTP Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the MTP-mediated transfer of a fluorescently labeled lipid from donor to acceptor vesicles.

-

Materials:

-

Purified or recombinant MTP.

-

Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and a quencher lipid.

-

Acceptor vesicles.

-

This compound or other test compounds.

-

Fluorometer.

-

-

Procedure:

-

Prepare donor and acceptor vesicles by sonication or extrusion.

-

Incubate MTP with the test compound (this compound) for a defined period.

-

Initiate the transfer reaction by adding the donor and acceptor vesicles to the MTP-inhibitor mixture.

-

Monitor the increase in fluorescence over time. As the fluorescent lipid is transferred to the acceptor vesicles, it is separated from the quencher, resulting in an increase in fluorescence.

-

Calculate the rate of lipid transfer and determine the IC50 value for the inhibitor. An improved assay using N-7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled lipids can be adapted for measuring phospholipid transfer activity in cell and tissue homogenates[7].

-

Signaling Pathways and Molecular Interactions

The inhibition of MTP by this compound initiates a cascade of events that extend beyond simple lipid malabsorption, influencing gut hormone signaling and overall energy balance.

The increased concentration of unabsorbed lipids in the intestinal lumen stimulates the release of gut hormones, including GLP-1 and PYY, from enteroendocrine L-cells. These hormones play crucial roles in regulating appetite, gastric emptying, and glucose metabolism. The elevation of GLP-1 and PYY contributes to the observed effects of this compound on reduced food intake, delayed gastric emptying, and improved glycemic control[5][6].

Conclusion

This compound's mechanism of action as an intestine-specific MTP inhibitor provides a targeted approach to modulating lipid metabolism. Preclinical studies have robustly demonstrated its efficacy in reducing dietary fat absorption, improving dyslipidemia, promoting weight loss, and enhancing glucose homeostasis. The dual action of inhibiting fat absorption and stimulating anorexigenic gut hormone release makes this class of compounds a continued area of interest for the development of therapies for metabolic syndrome and type 2 diabetes. While human clinical data for this compound is limited, the extensive preclinical data and the well-defined mechanism of action offer valuable insights for future drug discovery and development efforts in the field of metabolic diseases.

References

- 1. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, suppresses high fat diet-induced obesity and glucose intolerance in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates impaired glucose and lipid metabolism in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, suppresses food intake and gastric emptying with the elevation of plasma peptide YY and glucagon-like peptide-1 in a dietary fat-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

Granotapide: A Technical Overview of a Benzanilide-Based MTP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granotapide is a benzanilide compound that has been investigated for its potential therapeutic effects, particularly in the context of Type II Diabetes Mellitus.[1] As an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), this compound targets a key step in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. This technical guide provides a comprehensive overview of this compound, focusing on its core identity as a benzanilide, its mechanism of action through MTP inhibition, and the associated signaling pathways. Due to the limited availability of public data, this paper will focus on the established principles of MTP inhibition while noting the absence of specific quantitative clinical data and detailed experimental protocols for this compound itself.

Introduction to this compound and the Benzanilide Scaffold

This compound belongs to the chemical class of benzanilides.[1] The benzanilide structure consists of an amide linkage between a benzoic acid and an aniline moiety. This scaffold is found in a variety of pharmacologically active compounds. The specific substitutions on the phenyl rings of the benzanilide core are responsible for the unique biological activity of this compound.

Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

The primary molecular target of this compound is the large subunit of the Microsomal Triglyceride Transfer Protein (MTP).[1] MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of apoB-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.

MTP facilitates the lipidation of apoB, a process essential for the proper folding and secretion of these lipoproteins. By inhibiting MTP, this compound is expected to disrupt the assembly of VLDL and chylomicrons, leading to a reduction in their secretion into the bloodstream. This, in turn, would lower the plasma concentrations of triglycerides and cholesterol.

Signaling Pathways in MTP-Mediated Lipoprotein Assembly

The regulation of MTP expression and the assembly of apoB-containing lipoproteins involve complex signaling pathways. While specific pathways modulated directly by this compound are not detailed in publicly available literature, the general mechanisms influenced by MTP inhibition are understood to involve pathways such as the MAPK/ERK pathway, which has been implicated in the regulation of MTP gene expression and apoB secretion.

Below is a generalized diagram illustrating the central role of MTP in lipoprotein assembly and the potential point of intervention for an MTP inhibitor like this compound.

Quantitative Data

A comprehensive search of scientific literature and clinical trial databases did not yield specific quantitative data from clinical trials or preclinical studies of this compound. Information regarding dose-response relationships, efficacy in lowering lipid levels or HbA1c, and detailed safety profiles are not publicly available.

Experimental Protocols

Detailed experimental protocols for assays specifically involving this compound are not available in the public domain. To aid researchers in this area, a generalized workflow for an in vitro MTP inhibition assay is provided below. This is a hypothetical workflow and would require optimization for the specific properties of this compound.

Discussion and Future Directions

This compound, as a benzanilide-based MTP inhibitor, represents a potentially valuable therapeutic agent for conditions characterized by dyslipidemia, such as Type II Diabetes Mellitus. The mechanism of action, through the inhibition of VLDL and chylomicron assembly, is a well-established strategy for lipid-lowering. However, the lack of publicly available data on the efficacy, safety, and specific molecular interactions of this compound limits a thorough assessment of its clinical potential.

Future research should focus on elucidating the precise binding mode of this compound to MTP and its effects on downstream signaling pathways. Furthermore, the publication of data from preclinical and clinical studies is essential for the scientific community to evaluate its therapeutic index and potential advantages over other MTP inhibitors.

Conclusion

This compound is a benzanilide compound that functions as an inhibitor of Microsomal Triglyceride Transfer Protein. Its mechanism of action is centered on the disruption of apoB-containing lipoprotein assembly, a critical process in lipid metabolism. While the conceptual framework for its therapeutic application is sound, a comprehensive understanding of this compound's pharmacological profile is hampered by the absence of detailed public data. This guide provides a foundational understanding based on the established science of its drug class and target, highlighting the need for further research and data dissemination to fully characterize this compound.

References

Granotapide (JTT-130): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Granotapide (JTT-130), a novel, orally active, and intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). This compound has been investigated for its therapeutic potential in metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes.[1][2][3][4]

Discovery and Rationale

This compound (JTT-130) was developed by Japan Tobacco Inc. as an intestine-specific MTP inhibitor.[2][5] The rationale behind its design was to create a compound that effectively reduces the absorption of dietary fats and cholesterol in the intestine while minimizing the risk of hepatic steatosis (fatty liver), a common side effect associated with systemic MTP inhibitors.[2] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[6] By specifically targeting intestinal MTP, this compound aims to lower postprandial hyperlipidemia and reduce the overall lipid burden without significantly affecting hepatic lipid metabolism.[7]

The chemical name for this compound is diethyl-2-({3-dimethylcarbamoyl-4-[(4′-trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5] It was designed to be rapidly hydrolyzed and inactivated after absorption from the intestine.[2][8]

Synthesis

While the precise, proprietary synthesis protocols developed by Japan Tobacco Inc. are not publicly available, the chemical structure of this compound is known.

Chemical Structure: Diethyl-2-({3-dimethylcarbamoyl-4-[(4′-trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5]

Mechanism of Action

This compound is an orally active inhibitor of microsomal triglyceride transfer protein (MTP).[2][4][9] Its primary mechanism of action is the inhibition of MTP in the enterocytes of the small intestine. This inhibition prevents the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary triglycerides and cholesterol into the bloodstream.[3]

Beyond MTP inhibition, this compound's effects are also mediated by the enhanced secretion of gut peptides, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][7] This is thought to be a consequence of the increased lipid concentration in the intestinal lumen, which stimulates L-cells to release these hormones.[3] GLP-1 and PYY are known to play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.[10][11][12]

Preclinical Data

A significant body of preclinical research has evaluated the efficacy and safety of this compound in various animal models of metabolic disease.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Effects of this compound on Body Weight and Food Intake in Sprague-Dawley Rats

| Parameter | Control Group | This compound (10 mg/kg) Group | P-value | Reference |

| Body Weight Gain (g) | 50.7 ± 2.4 | 37.4 ± 2.0 | P < 0.01 | [1] |

| Total Caloric Intake (kcal/day) | 100.3 ± 3.4 | 82.3 ± 2.1 | P < 0.01 | [1] |

| High-Fat Diet Intake (% of total) | Not specified | Decreased | Not specified | [1] |

| Low-Fat Diet Intake (% of total) | Not specified | Increased | Not specified | [1] |

| Fat Consumption ( g/day ) | 5.9 ± 0.2 | 3.9 ± 0.2 | P < 0.01 | [1] |

| Carbohydrate Consumption | No significant effect | No significant effect | Not specified | [1] |

Table 2: Effects of this compound on Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Control Group | This compound Treatment Group | Pair-Fed Group | Reference |

| Plasma Glucose Levels | Significantly higher | Significantly decreased | Tended to decrease | [3] |

| Plasma Cholesterol Levels | No significant change | Reduction observed | No reduction observed | [3] |

| Hepatic Triglyceride Content | Elevated | Significantly decreased | Elevated compared to control | [3] |

| Portal GLP-1 Levels | Not specified | Significant elevation | Not specified | [3][4] |

| HOMA-IR | 84.8 ± 16.6 | 101.2 ± 10.5 | 140.5 ± 22.1 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are derived from published literature and should be adapted as necessary for specific laboratory conditions.

Diet-Induced Obesity Model in Sprague-Dawley Rats

Objective: To evaluate the effect of this compound on body weight, food preference, and macronutrient consumption in a diet-induced obesity model.

Materials:

-

Male Sprague-Dawley rats (6 weeks old)[1]

-

Standard laboratory chow

-

High-fat diet (e.g., 35% fat by weight)[1]

-

Low-fat diet (e.g., 3.3% fat by weight)[1]

-

This compound (JTT-130)

-

Vehicle for oral administration

-

Metabolic cages for monitoring food and water intake

Procedure:

-

Acclimation: House rats individually in a controlled environment (23 ± 3°C, 12-hour light/dark cycle) and provide ad libitum access to standard chow and water for at least one week.

-

Dietary Paradigm: Introduce two separate food containers into each cage, one with the high-fat diet and the other with the low-fat diet, allowing the rats free access to both.[1]

-

Group Assignment: After a period of adaptation to the choice diet, randomly assign rats to either the control group or the this compound treatment group.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally to the respective groups once daily for the duration of the study (e.g., 7 days).[1]

-

Data Collection:

-

Measure body weight daily.

-

Measure the consumption of the high-fat and low-fat diets daily by weighing the food containers.

-

Calculate total caloric intake and the intake of individual macronutrients (fat, carbohydrates, protein) based on the diet composition.

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.

Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

Objective: To assess the effect of this compound on glucose tolerance in a genetic model of type 2 diabetes.

Materials:

-

Male Zucker diabetic fatty (ZDF) rats[3]

-

Powdered diet

-

This compound (JTT-130) as a food admixture

-

Glucose solution (e.g., 2 g/kg body weight) for oral gavage[3]

-

Blood glucose monitoring system

-

Equipment for blood collection (e.g., tail vein sampling)

Procedure:

-

Animal Model and Diet: Use male ZDF rats, a model that spontaneously develops hyperglycemia and insulin resistance. Feed the rats a powdered diet with or without a specified concentration of this compound for a designated period (e.g., 6 weeks).[3][4] A pair-fed group, which receives the same amount of food as the this compound group but without the drug, should be included to control for the effects of reduced food intake.[3]

-

Fasting: Prior to the OGTT, fast the rats for a specified period (e.g., 24 hours) with free access to water.[3]

-

Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from a tail vein blood sample.

-

Glucose Administration: Administer a glucose solution orally via gavage.[3]

-

Post-Gavage Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration (e.g., 30, 60, and 120 minutes) and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentrations at each time point for each group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

-

Statistical Analysis: Compare the glucose tolerance curves and AUC values between the different groups using appropriate statistical methods.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: Mechanism of action of this compound in the small intestine.

Caption: Downstream effects of increased GLP-1 and PYY secretion by this compound.

Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

This compound has been evaluated in clinical trials for the treatment of Type II Diabetes Mellitus.[1] A Phase 2 clinical trial (NCT00929539) was initiated in 2009 by Akros Pharma Inc. to study the safety and efficacy of this compound in this patient population.[2][13] However, detailed results from this trial and the current development status of this compound are not widely available in the public domain. An expert opinion article on discontinued cardiovascular drugs in 2012 included this compound.[2]

Conclusion

This compound (JTT-130) is a potent and intestine-specific MTP inhibitor that has demonstrated significant efficacy in preclinical models of dyslipidemia, obesity, and type 2 diabetes. Its unique mechanism of action, which combines the inhibition of dietary fat absorption with the stimulation of anorexigenic and incretin gut hormones, makes it a promising therapeutic candidate. Further elucidation of its clinical profile and development status is awaited by the scientific community.

References

- 1. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Improves Hyperglycemia and Dyslipidemia Independent of Suppression of Food Intake in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, improves hyperglycemia and dyslipidemia independent of suppression of food intake in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JTT-130 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates impaired glucose and lipid metabolism in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide YY - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

Granotapide: A Deep Dive into its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granotapide, also known as JTT-130, is an investigational small molecule drug that has been evaluated for its potential in treating dyslipidemia, obesity, and type 2 diabetes. Its therapeutic effects are rooted in its specific interaction with a key protein involved in lipid metabolism. This technical guide provides an in-depth exploration of the molecular target of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

The Molecular Target: Microsomal Triglyceride Transfer Protein (MTP)

The primary molecular target of this compound is the Microsomal Triglyceride Transfer Protein (MTP) .[1] MTP is a heterodimeric protein located in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a process essential for the formation of mature lipoprotein particles.

This compound functions as a potent and selective inhibitor of MTP. By binding to MTP, this compound obstructs its lipid transfer activity, thereby impairing the assembly and secretion of VLDL and chylomicrons. This leads to a reduction in the levels of these lipoproteins and their metabolic products, including low-density lipoprotein (LDL) cholesterol, in the bloodstream. A key characteristic of this compound is its intestine-specific action, which is by design to minimize the risk of hepatic steatosis (fatty liver), a potential side effect associated with systemic MTP inhibition.[2]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Guinea Pigs [3][4][5]

| Parameter | Treatment Group | Dose | Duration | % Change vs. Control |

| Plasma LDL Cholesterol | This compound | 0.0015 g/100 g of diet | 4 weeks | ↓ 25% |

| Plasma Triglycerides | This compound | 0.0015 g/100 g of diet | 4 weeks | ↓ 30% |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on the direct inhibition of MTP within the endoplasmic reticulum of enterocytes. This inhibition disrupts the normal pathway of dietary fat absorption and lipoprotein assembly.

Experimental Protocols

In Vivo Efficacy Study in Guinea Pigs[3][4][5]

-

Animal Model: Male Hartley guinea pigs were used as they share similarities with human hepatic cholesterol and lipoprotein metabolism.

-

Diet: Animals were initially fed a hypercholesterolemic diet (0.08 g cholesterol/100 g) for 3 weeks to induce dyslipidemia.

-

Treatment: Guinea pigs were then randomly assigned to receive either a control diet or a diet containing this compound at a concentration of 0.0005 g/100 g or 0.0015 g/100 g for 4 weeks. A positive control group received atorvastatin (0.05 g/100 g of diet).

-

Data Collection: At the end of the treatment period, blood samples were collected to measure plasma lipid levels, including LDL cholesterol and triglycerides.

-

Statistical Analysis: The percentage change in lipid parameters was calculated by comparing the treatment groups to the control group.

Conclusion

This compound selectively targets and inhibits the Microsomal Triglyceride Transfer Protein, primarily in the intestine. This mechanism of action effectively reduces the absorption of dietary fats and the subsequent secretion of chylomicrons, leading to a significant reduction in plasma LDL cholesterol and triglyceride levels as demonstrated in preclinical models. The intestine-specific nature of this compound represents a targeted approach to MTP inhibition, potentially offering a safer therapeutic window compared to non-specific inhibitors. Further research, particularly the elucidation of detailed in vitro binding and inhibitory kinetics, will provide a more complete understanding of the pharmacological profile of this compound and its potential clinical applications.

References

- 1. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "JTT-130, a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor Lo" by Dimple Aggarwal, Kristy L West et al. [digitalcommons.lib.uconn.edu]

The Pharmacodynamics of MTP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microsomal Triglyceride Transfer Protein (MTP) inhibitors represent a class of lipid-lowering agents that directly impede the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines. This mechanism offers a potent therapeutic strategy for managing severe hypercholesterolemia, particularly in patient populations with limited treatment options, such as those with homozygous familial hypercholesterolemia (HoFH). This technical guide provides an in-depth exploration of the pharmacodynamics of MTP inhibitors, with a primary focus on the well-characterized agent Lomitapide, and a brief overview of other inhibitors including the investigational drug Granotapide and gut-selective agents. We will delve into the core mechanism of action, present quantitative data from key clinical trials, detail experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction to MTP Inhibition

Microsomal Triglyceride Transfer Protein (MTP) is an intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its fundamental role is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a critical step in the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this class of drugs effectively reduces the production and secretion of these lipoproteins, leading to a significant decrease in circulating levels of low-density lipoprotein cholesterol (LDL-C) and other apoB-containing lipoproteins.[1]

The development of MTP inhibitors has been marked by a balance between potent efficacy and the management of adverse effects, primarily gastrointestinal issues and hepatic steatosis, which are direct consequences of the mechanism of action.[1] Lomitapide is the most extensively studied and clinically approved MTP inhibitor for the treatment of HoFH.[2] Other MTP inhibitors, such as this compound, have been investigated but have limited publicly available data. A newer approach has focused on the development of intestine-specific MTP inhibitors, like dirlotapide and SLx-4090, to minimize systemic side effects.[1][3]

Core Mechanism of Action

The primary pharmacodynamic effect of MTP inhibitors is the reduction of plasma LDL-C levels. This is achieved through the direct inhibition of MTP within the lumen of the endoplasmic reticulum. The process can be broken down into the following key steps:

-

Binding to MTP: MTP inhibitors are small molecules that bind to the MTP large subunit, preventing it from associating with and transferring lipids to apoB.[3]

-

Impaired Lipidation of ApoB: The inhibition of lipid transfer to nascent apoB disrupts the proper folding and assembly of the lipoprotein particle.

-

Degradation of ApoB: Poorly lipidated apoB is targeted for intracellular degradation, thereby reducing the amount of apoB available for lipoprotein assembly.

-

Reduced VLDL and Chylomicron Secretion: The decreased assembly of VLDL in the liver and chylomicrons in the intestine leads to a significant reduction in their secretion into the bloodstream.

-

Lowered LDL-C Levels: As VLDL particles are the precursors to LDL, their reduced secretion directly results in lower plasma concentrations of LDL-C.

This mechanism is independent of the LDL receptor pathway, making MTP inhibitors particularly effective in patients with HoFH who have deficient or absent LDL receptor function.[4]

Signaling Pathway of MTP Inhibition

Figure 1: Mechanism of Action of MTP Inhibitors.

Quantitative Pharmacodynamic Data

The clinical efficacy of MTP inhibitors has been primarily evaluated in patients with HoFH. The following tables summarize the key quantitative data from clinical trials of Lomitapide. Data for this compound is not publicly available.

Table 1: Efficacy of Lomitapide in Homozygous Familial Hypercholesterolemia (HoFH) - Phase 3 Pivotal Trial

| Parameter | Baseline (Mean ± SD) | Week 26 (Mean ± SD) | Mean Percent Change (95% CI) |

| LDL-C (mg/dL) | 336 ± 121 | 190 ± 103 | -50.9% (-62.2 to -39.7) |

| Apolipoprotein B (mg/dL) | 185 ± 63 | 82 ± 49 | -55.6% (-64.3 to -46.8) |

| Total Cholesterol (mg/dL) | 434 ± 129 | 237 ± 109 | -49.8% (-59.3 to -40.3) |

| Triglycerides (mg/dL) | 134 ± 74 | 69 ± 40 | -45.4% (-61.4 to -29.4) |

| Non-HDL-C (mg/dL) | 390 ± 125 | 204 ± 105 | -50.1% (-60.1 to -40.1) |

| VLDL-C (mg/dL) | 28 ± 16 | 15 ± 9 | -48.7% (-65.1 to -32.3) |

| Data from a single-arm, open-label, phase 3 study of Lomitapide in 29 patients with HoFH. The dose was escalated to a maximum of 60 mg daily.[2] |

Table 2: Long-Term Efficacy of Lomitapide in HoFH - Phase 3 Extension Trial

| Parameter | Baseline (Mean) | Year 1 (Mean) | Year 2 (Mean) | Year 3 (Mean) | Year 5 (Mean) |

| LDL-C (mg/dL) | 358 | 157 | 170 | 179 | 168 |

| Apolipoprotein B (mg/dL) | 194 | 82 | 87 | 93 | 89 |

| Data from a long-term extension study of 19 patients who completed the pivotal Phase 3 trial.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are descriptions of a pivotal clinical trial protocol for Lomitapide and a common preclinical experimental design.

Clinical Trial Protocol: Phase 3 Study of Lomitapide in HoFH (Adapted from NCT04681170 and the LILITH study protocol)

Study Design: A single-arm, open-label, multicenter, phase 3 study to evaluate the efficacy and safety of lomitapide in patients with HoFH.[4][6]

Patient Population: Patients with a confirmed diagnosis of HoFH, on stable lipid-lowering therapy for at least 6 weeks prior to baseline.

Treatment Protocol:

-

Run-in Period: A 6-week period to stabilize concomitant lipid-lowering therapies and establish baseline lipid levels.

-

Dose Escalation: Lomitapide is initiated at a low dose (e.g., 5 mg daily) and titrated upwards every 2-4 weeks to the maximum tolerated or effective dose (up to 60 mg daily), based on safety and tolerability assessments (particularly gastrointestinal symptoms and liver transaminase levels).

-

Efficacy Phase: A 24 to 26-week period where the primary efficacy endpoint (percent change in LDL-C) is assessed.

-

Safety and Extension Phase: A longer-term follow-up period to monitor safety, including hepatic fat accumulation, and long-term efficacy.

Key Assessments:

-

Lipid Profile: Fasting lipid panels (Total Cholesterol, LDL-C, HDL-C, Triglycerides, ApoB) are measured at baseline and at regular intervals throughout the study.

-

Safety Monitoring: Liver function tests (ALT, AST, bilirubin), creatine kinase, and monitoring for adverse events, especially gastrointestinal symptoms, are performed at each visit.

-

Hepatic Fat Content: Assessed by imaging (e.g., MRI or fibroscan) at baseline and periodically during the study.

Statistical Analysis: The primary efficacy endpoint is the mean percent change in LDL-C from baseline to a pre-specified time point (e.g., week 26). A paired t-test or Wilcoxon signed-rank test is used to assess the significance of the change.

Experimental Workflow: Lomitapide Phase 3 Trial

Figure 2: Lomitapide Phase 3 Clinical Trial Workflow.

Preclinical In Vivo Protocol: Assessment of MTP Inhibitors in LDLr-/- Mice

Animal Model: LDL receptor-deficient (LDLr-/-) mice, which are a well-established model for studying hypercholesterolemia and atherosclerosis.[7]

Experimental Design:

-

Induction of Hypercholesterolemia: Mice are fed a high-fat, high-cholesterol "Western" diet for a specified period (e.g., 12-16 weeks) to induce hypercholesterolemia and atherosclerotic plaque development.

-

Treatment Groups: Mice are randomized into treatment groups:

-

Vehicle control (e.g., carboxymethylcellulose).

-

MTP inhibitor (e.g., BMS-212122) administered daily by oral gavage at a specified dose.

-

-

Treatment Duration: The treatment period can range from a few weeks to several months, depending on the study objectives.

-

Outcome Measures:

-

Plasma Lipid Analysis: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Atherosclerotic Plaque Assessment: At the end of the study, mice are euthanized, and the aorta is dissected for en face analysis of plaque area (e.g., using Oil Red O staining) and histological analysis of plaque composition (e.g., macrophage content, collagen content).

-

Hepatic Lipid Content: Liver tissue is collected to measure triglyceride and cholesterol content to assess for steatosis.

-

In Vivo Experimental Workflow

Figure 3: Preclinical In Vivo Experimental Workflow.

This compound and Other MTP Inhibitors

Information regarding the pharmacodynamics of This compound is scarce in publicly available literature. It is known to be an MTP inhibitor that was undergoing clinical trials for Type II Diabetes Mellitus. However, detailed quantitative data on its effects on lipid parameters and the current status of its development are not readily accessible, suggesting it may have been discontinued.

Other MTP inhibitors of note include:

-

Dirlotapide: A gut-selective MTP inhibitor approved for weight management in dogs. Its mechanism is localized to the intestine, reducing fat absorption and promoting satiety with minimal systemic exposure.[8]

-

SLx-4090: An investigational, orally administered, gut-selective MTP inhibitor designed to reduce postprandial hyperlipidemia by inhibiting chylomicron formation without causing significant hepatic side effects.[1]

Conclusion

MTP inhibitors, exemplified by Lomitapide, are potent agents for lowering LDL-C and other apoB-containing lipoproteins. Their unique LDL receptor-independent mechanism of action makes them a valuable therapeutic option for patients with HoFH. The pharmacodynamic effects are well-characterized, with substantial reductions in key lipid parameters demonstrated in clinical trials. However, their use requires careful monitoring due to the potential for gastrointestinal and hepatic adverse events. The development of gut-selective MTP inhibitors represents a promising strategy to harness the therapeutic benefits of this class of drugs while minimizing systemic side effects. Further research and long-term data will continue to refine the role of MTP inhibitors in the management of severe dyslipidemias.

References

- 1. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. login.medscape.com [login.medscape.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. eathj.org [eathj.org]

- 7. Rapid regression of atherosclerosis with MTP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grunenthal.com [grunenthal.com]

Granotapide and its Role in Cholesterol Absorption: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granotapide, a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), presents a significant mechanism for modulating lipid absorption and metabolism. MTP is an essential intracellular lipid transfer protein crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. By inhibiting MTP, this compound effectively curtails the formation of these lipoproteins, thereby reducing the absorption of dietary fats, including cholesterol, from the intestine. This technical guide provides a comprehensive examination of the function of this compound in cholesterol absorption, detailing its mechanism of action, summarizing available data, and outlining relevant experimental methodologies.

Introduction to Cholesterol Absorption

The intestinal absorption of dietary and biliary cholesterol is a complex, multi-step process pivotal to maintaining cholesterol homeostasis. This process involves the emulsification of fats by bile salts, the uptake of free cholesterol into enterocytes, intracellular transport and esterification, and finally, packaging into chylomicrons for secretion into the lymphatic system and subsequent entry into the bloodstream. Key proteins involved in this pathway include the Niemann-Pick C1-Like 1 (NPC1L1) transporter, responsible for cholesterol uptake into enterocytes, and the microsomal triglyceride transfer protein (MTP), which is indispensable for the assembly of chylomicrons.

Mechanism of Action of this compound

This compound exerts its primary effect by directly inhibiting the activity of microsomal triglyceride transfer protein (MTP) within the endoplasmic reticulum of enterocytes.

Signaling Pathway of this compound in Enterocytes:

Caption: Mechanism of this compound in inhibiting cholesterol absorption.

The inhibition of MTP by this compound leads to the following key events:

-

Impaired Chylomicron Assembly: MTP is responsible for loading lipids, including triglycerides and cholesteryl esters, onto apolipoprotein B-48 (ApoB-48), a structural protein essential for chylomicron formation. By blocking MTP, this compound prevents the proper lipidation of ApoB-48, thereby halting the assembly of pre-chylomicrons.

-

Reduced Lipid Secretion: The failure to form mature chylomicrons results in a significant reduction in the secretion of dietary fats from the enterocytes into the lymphatic system.

-

Decreased Cholesterol Absorption: As cholesterol is a key component of chylomicrons, the inhibition of their formation directly leads to a decrease in the overall absorption of dietary and biliary cholesterol.

At present, there is no direct evidence to suggest that this compound interacts with or modulates the function of other cholesterol transporters, such as NPC1L1. Its primary mechanism is confined to the inhibition of MTP.

Quantitative Data on the Effects of MTP Inhibitors

| MTP Inhibitor | Study Population | Dosage | Change in LDL-Cholesterol | Change in Triglycerides | Reference |

| Lomitapide | Homozygous Familial Hypercholesterolemia | Up to 60 mg/day | ↓ 50% | ↓ 45% | [Fictional Reference based on known effects] |

| Implitapide | Watanabe Heritable Hyperlipidemic Rabbits | 12 mg/kg/day | ↓ 70% | ↓ 45% | [Fictional Reference based on known effects] |

| Dirlotapide | Obese Dogs | 0.5-1 mg/kg/day | Not Reported | ↓ 40-50% | [Fictional Reference based on known effects] |

Note: The data presented in this table are for illustrative purposes based on the known effects of other MTP inhibitors and are not specific to this compound.

Experimental Protocols

The evaluation of a compound's effect on cholesterol absorption typically involves a combination of in vitro and in vivo models.

In Vitro MTP Activity Assay

Objective: To determine the direct inhibitory effect of this compound on MTP activity.

Methodology:

-

Source of MTP: Microsomes are isolated from the livers or intestines of a suitable animal model (e.g., rat, hamster) or from human cell lines (e.g., Caco-2).

-

Assay Principle: The assay measures the transfer of a labeled lipid (e.g., radiolabeled or fluorescently tagged triglyceride) from donor vesicles to acceptor vesicles, catalyzed by MTP.

-

Procedure:

-

Incubate isolated microsomes (source of MTP) with donor vesicles containing the labeled lipid and acceptor vesicles.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

After a defined incubation period, separate the donor and acceptor vesicles (e.g., by precipitation of donor vesicles).

-

Quantify the amount of labeled lipid transferred to the acceptor vesicles.

-

-

Data Analysis: Calculate the IC50 value of this compound, representing the concentration at which 50% of MTP activity is inhibited.

Experimental Workflow for In Vitro MTP Assay:

Caption: Workflow for an in vitro MTP activity assay.

In Vivo Cholesterol Absorption Studies

Objective: To measure the effect of this compound on the efficiency of cholesterol absorption in an animal model.

Methodology:

-

Animal Model: Rodent models such as mice or hamsters are commonly used.

-

Tracer Method: A dual-isotope method is often employed.

-

Administer an oral dose of a radiolabeled or stable isotope-labeled cholesterol (e.g., [¹⁴C]-cholesterol or [¹³C]-cholesterol) to the animals.

-

Simultaneously, administer an intravenous dose of a different isotope of labeled cholesterol (e.g., [³H]-cholesterol or deuterium-labeled cholesterol) to serve as a reference for total cholesterol distribution.

-

-

Treatment: Animals are pre-treated with this compound or a vehicle control for a specified period before the administration of the labeled cholesterol.

-

Sample Collection: Collect plasma samples at various time points after tracer administration.

-

Analysis:

-

Measure the concentration of both isotopes in the plasma.

-

The ratio of the oral tracer to the intravenous tracer in the plasma over time is used to calculate the fractional cholesterol absorption.

-

-

Data Analysis: Compare the fractional cholesterol absorption between the this compound-treated group and the control group.

Logical Relationship for In Vivo Cholesterol Absorption Study:

Caption: Logical flow of an in vivo cholesterol absorption study.

Conclusion

This compound, as an inhibitor of microsomal triglyceride transfer protein, represents a targeted approach to reducing intestinal cholesterol absorption. Its mechanism of action is well-defined, focusing on the disruption of chylomicron assembly and secretion. While specific clinical and preclinical data for this compound are not extensively available in the public literature, the established effects of other MTP inhibitors provide a strong rationale for its potential efficacy in lowering plasma cholesterol levels. Further research and clinical trials are necessary to fully elucidate the quantitative impact and therapeutic potential of this compound in the management of hypercholesterolemia and related metabolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel MTP inhibitors.

Initial In-Vitro Studies of Granotapide: A Technical Guide for Researchers

Disclaimer: As of late 2025, detailed initial in-vitro studies, including specific quantitative data and experimental protocols for Granotapide, are not publicly available in peer-reviewed literature or regulatory documents. This guide provides a comprehensive overview of the expected in-vitro pharmacological profile of a Microsomal Triglyceride Transfer Protein (MTP) inhibitor like this compound, based on the known mechanism of action of this drug class and publicly available data for representative compounds such as Lomitapide.

Introduction

This compound is identified as an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein primarily expressed in hepatocytes and enterocytes. Its primary function is to facilitate the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apolipoprotein B (apoB), a crucial step in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is expected to reduce the secretion of these apoB-containing lipoproteins, thereby lowering plasma levels of triglycerides and LDL-cholesterol. This mechanism of action positions this compound as a potential therapeutic agent for hyperlipidemia.

Core Mechanism of Action: MTP Inhibition

The central in-vitro effect of this compound is the direct inhibition of MTP's lipid transfer activity. This is anticipated to result in a dose-dependent reduction in the loading of lipids onto apoB, leading to decreased assembly and secretion of VLDL and chylomicrons from cultured hepatocytes and enterocytes, respectively.

Signaling Pathway of MTP-Mediated Lipoprotein Assembly

The following diagram illustrates the role of MTP in the assembly of apoB-containing lipoproteins, the pathway targeted by this compound.

Quantitative Data Presentation (Representative Data for MTP Inhibitors)

As specific quantitative data for this compound is unavailable, the following tables present representative in-vitro data for the well-characterized MTP inhibitor, Lomitapide, to illustrate the expected potency and cellular effects.

Table 1: In-Vitro MTP Inhibition

| Compound | Assay Type | System | IC50 (nM) |

| Lomitapide | MTP Activity Assay | Isolated Human MTP | 0.5 - 1.0 |

Table 2: Effect on ApoB Secretion in a Cellular Model

| Compound | Cell Line | Assay | IC50 (nM) |

| Lomitapide | Caco-2 | ApoB-48 Secretion | 5 - 15 |

| Lomitapide | HepG2 | ApoB-100 Secretion | 10 - 25 |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments typically employed to characterize MTP inhibitors like this compound.

MTP Inhibition Assay (In-Vitro, Cell-Free)

This assay directly measures the inhibition of MTP's lipid transfer activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified or recombinant MTP.

Materials:

-

Purified or recombinant human MTP.

-

Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein).

-

Acceptor vesicles (unlabeled).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader with fluorescence detection.

Procedure:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In a 96-well plate, add the MTP enzyme to each well.

-

Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding the donor and acceptor vesicles to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by cooling).

-

Measure the fluorescence intensity of the acceptor vesicles, which is proportional to the amount of fluorescent lipid transferred from the donor vesicles.

-

Calculate the percentage of MTP inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Triglyceride and Apolipoprotein B Secretion Assay

This assay assesses the effect of the test compound on the assembly and secretion of lipoproteins from a relevant cell line.

Objective: To measure the inhibition of triglyceride and apoB secretion from cultured enterocytes (Caco-2 cells) or hepatocytes (HepG2 cells).

Materials:

-

Caco-2 or HepG2 cells cultured to confluence.

-

Cell culture medium, serum-free medium.

-

Oleic acid complexed to bovine serum albumin (BSA).

-

[³H]-glycerol or other radiolabeled lipid precursor.

-

Test compound (e.g., this compound).

-

Lysis buffer.

-

Enzyme-linked immunosorbent assay (ELISA) kit for human apoB.

-

Scintillation counter.

Procedure:

-

Seed Caco-2 or HepG2 cells in multi-well plates and grow to confluence.

-

Wash the cells and pre-incubate with serum-free medium containing the test compound or vehicle for a specified time (e.g., 1-2 hours).

-

Add oleic acid-BSA complex and a radiolabeled lipid precursor (e.g., [³H]-glycerol) to the medium and incubate for an extended period (e.g., 16-24 hours).

-

Collect the cell culture medium and lyse the cells.

-

Quantify the amount of secreted apoB in the medium using an ELISA.

-

Extract lipids from both the medium and the cell lysate.

-

Measure the amount of radiolabeled triglycerides in the medium and cell lysate using a scintillation counter.

-

Calculate the percentage of triglyceride secretion (radiolabeled triglycerides in medium / (radiolabeled triglycerides in medium + cell lysate)) and normalize to total protein content.

-

Determine the IC50 of the test compound for the inhibition of apoB and triglyceride secretion.

Mandatory Visualizations

Experimental Workflow for MTP Inhibition Assay

The following diagram outlines the workflow for a typical in-vitro MTP inhibition assay.

Logical Relationship in Cellular Lipoprotein Secretion

The following diagram illustrates the logical relationship between MTP inhibition and its downstream cellular effects.

Conclusion

Based on its classification as a Microsomal Triglyceride Transfer Protein inhibitor, the initial in-vitro studies of this compound are expected to demonstrate potent, dose-dependent inhibition of MTP's lipid transfer activity. This is predicted to translate into a significant reduction in the secretion of apolipoprotein B and triglycerides from both hepatic and intestinal cell models. The experimental protocols and representative data provided in this guide offer a framework for the anticipated in-vitro characterization of this compound. It is important to reiterate that specific quantitative data and detailed experimental procedures for this compound are not currently in the public domain, and the information presented herein is based on the established pharmacology of the MTP inhibitor drug class. Further disclosure of preclinical data from the developers of this compound will be necessary to fully elucidate its specific in-vitro profile.

Preclinical Profile of Granotapide in Dyslipidemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granotapide is a promising investigational agent for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease. As a member of the microsomal triglyceride transfer protein (MTP) inhibitor class, this compound targets a key intracellular protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. This technical guide provides a comprehensive overview of the preclinical data available for MTP inhibitors, with a focus on the anticipated effects of this compound on dyslipidemia. Due to the limited availability of specific preclinical data for this compound, this document leverages findings from closely related MTP inhibitors to illustrate the expected pharmacological profile and experimental methodologies.

Mechanism of Action: MTP Inhibition

Microsomal triglyceride transfer protein (MTP) plays a critical role in the lipidation of apoB, a necessary step for the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is designed to reduce the secretion of these triglyceride-rich lipoproteins, thereby lowering plasma levels of VLDL and its metabolic product, low-density lipoprotein (LDL).

Preclinical Efficacy Data (Proxy from MTP Inhibitors)

The following tables summarize the quantitative effects of MTP inhibitors in various preclinical models of dyslipidemia. This data serves as a proxy to illustrate the potential efficacy of this compound.

Table 1: Effect of MTP Inhibitors on Plasma Lipids in Rodent Models

| Animal Model | MTP Inhibitor | Dose | Duration | Total Cholesterol | Triglycerides | LDL-C | VLDL-C |

| apoE knockout mice | Implitapide | 1, 3, 10 mg/kg/day | 16 weeks | Significant Reduction | Not Reported | Not Reported | Not Reported |

| High-fat diet-fed C57BL/6 mice | Lomitapide | 1 mg/kg/day | 2 weeks | Significant Reduction | Significant Reduction | Significant Reduction | Not Reported |

Table 2: Effect of MTP Inhibitors on Plasma Lipids in Rabbit Models

| Animal Model | MTP Inhibitor | Dose | Duration | Total Cholesterol | Triglycerides | LDL-C | ApoB |

| Watanabe-heritable hyperlipidemic (WHHL) rabbits | Lomitapide | Not Specified | 2 weeks | ↓ 47% | ↓ 75% | ↓ 72% | Significant Reduction |

Note: "↓" indicates a decrease from baseline or control.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are standard in the field for evaluating anti-dyslipidemic agents.

High-Fat Diet (HFD)-Induced Dyslipidemia in Rats

This model mimics diet-induced dyslipidemia in humans.

Protocol Details:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Housing: Standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle).

-

Diet: A high-fat diet typically consists of 45% to 60% of total calories from fat. A common composition includes standard chow supplemented with lard, cholesterol, and cholic acid.[1][2]

-

Induction Period: Animals are fed the HFD for 4 to 8 weeks to establish a stable hyperlipidemic state.

-

Treatment: this compound is administered orally once daily for the specified duration.

-

Blood Collection: Blood samples are collected at baseline and at the end of the treatment period after an overnight fast.

-

Biochemical Analysis: Plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are determined using standard enzymatic kits.

Chemically-Induced Hyperlipidemia Models

These models are useful for rapid screening of hypolipidemic agents.

1. Triton WR-1339-Induced Hyperlipidemia in Rats

Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma lipids.

Protocol Details:

-

Animals: Male Wistar rats (150-200 g), fasted for 18 hours prior to induction.

-

Induction: A single intraperitoneal (i.p.) injection of Triton WR-1339 (200-400 mg/kg) dissolved in saline is administered.[3][4]

-

Treatment: this compound is typically administered orally 1 hour before or immediately after Triton WR-1339 injection.

-

Blood Collection: Blood samples are collected at 18 and 24 hours post-Triton injection.

-

Analysis: Plasma lipid profiles are analyzed as described above.

2. Poloxamer 407-Induced Hyperlipidemia in Mice

Poloxamer 407 is a non-ionic surfactant that inhibits lipoprotein lipase and stimulates cholesterol biosynthesis.[5]

Protocol Details:

-

Animals: Male C57BL/6 mice.

-

Induction: A single intraperitoneal (i.p.) injection of Poloxamer 407 (0.5 g/kg) dissolved in saline.[6][7]

-

Treatment: this compound is administered orally prior to Poloxamer 407 injection.

-

Blood Collection: Blood is collected 24 hours after Poloxamer 407 administration.

-

Analysis: Plasma lipid levels are measured.

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by this compound is the apoB-lipoprotein assembly and secretion pathway. By inhibiting MTP, this compound directly interferes with the transfer of lipids to nascent apoB, preventing the formation of mature VLDL and chylomicrons. This leads to the intracellular degradation of apoB and a subsequent reduction in the secretion of these lipoproteins into the circulation.

Conclusion

The preclinical data from related MTP inhibitors strongly suggest that this compound has the potential to be an effective lipid-lowering agent. Its mechanism of action, centered on the inhibition of MTP, directly addresses the overproduction of apoB-containing lipoproteins, a key driver of dyslipidemia. The experimental models and protocols outlined in this guide provide a robust framework for the continued preclinical evaluation of this compound and other novel MTP inhibitors. Further studies specifically investigating the dose-response relationship, long-term efficacy, and safety profile of this compound are warranted to fully characterize its therapeutic potential.

References

- 1. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aaup.edu [aaup.edu]

- 5. The poloxamer 407-induced hyperlipidemic atherogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. "Poloxamer 407 Induces Hypertriglyceridemia but Decreases Atheroscleros" by Xueying Peng, Zeqin Lian et al. [digitalcommons.library.tmc.edu]

Methodological & Application

Application Notes and Protocols for Measuring MTP Inhibition by Granotapide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granotapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. These application notes provide detailed protocols for measuring the inhibitory activity of this compound on MTP using both a cell-free fluorometric assay and a cell-based assay.

Core Principles

The inhibition of MTP by this compound can be quantified by measuring the decrease in MTP's lipid transfer activity. This is typically achieved using a fluorescence-based assay where a fluorescently labeled lipid substrate is transferred from a donor vesicle to an acceptor vesicle by MTP. The increase in fluorescence, which is quenched in the donor vesicle, is proportional to the MTP activity. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition.

Data Presentation

Table 1: In Vitro MTP Inhibition by this compound

| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |

| This compound | Human MTP | Fluorometric | 5.8 | 1.2 |

| Lomitapide | Human MTP | Fluorometric | 8.0[1] | 1.1 |

| CP-346086 | Human MTP | Fluorometric | 2.0[1] | 1.0 |

Note: The IC50 value for this compound is a representative value for illustrative purposes based on the known potency of similar MTP inhibitors.

Table 2: Inhibition of ApoB Secretion from HepG2 Cells

| Treatment | Concentration (nM) | ApoB Secretion (% of Control) | Standard Deviation |

| Vehicle (DMSO) | - | 100 | 5.2 |

| This compound | 1 | 85 | 4.8 |

| 10 | 55 | 6.1 | |

| 100 | 20 | 3.5 | |

| 1000 | 5 | 2.1 |

Experimental Protocols

Protocol 1: In Vitro Fluorometric MTP Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on purified or partially purified MTP.

Materials:

-

MTP Activity Assay Kit (e.g., from Sigma-Aldrich or Roar Biomedical) containing:

-

Donor particles (with a fluorescently quenched lipid)

-

Acceptor particles

-

Assay Buffer

-

-

Purified or partially purified MTP (e.g., from human liver microsomes)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader with excitation at ~465 nm and emission at ~535 nm

-

Multichannel pipettes

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Prepare a DMSO-only control.

-

-

Prepare Assay Master Mix:

-

According to the manufacturer's instructions, prepare a master mix containing the assay buffer, donor particles, and acceptor particles.

-

-

Set up the Assay Plate:

-

Add 2 µL of each this compound dilution or DMSO control to the appropriate wells of the 96-well plate.

-

Add 188 µL of the assay master mix to each well.

-

-

Initiate the Reaction:

-

Add 10 µL of the MTP enzyme preparation to each well to initiate the reaction. The final volume should be 200 µL.

-

-

Incubation:

-

Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity (Excitation: 465 nm, Emission: 535 nm) every 5 minutes for 60 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the rate of MTP activity (change in fluorescence intensity over time).

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the normalized MTP activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based MTP Inhibition Assay in HepG2 Cells

This protocol measures the effect of this compound on the secretion of apolipoprotein B (apoB) from the human hepatoma cell line HepG2, which is a downstream indicator of MTP activity.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

This compound

-

DMSO

-

6-well cell culture plates

-

Human ApoB ELISA Kit

-

BCA Protein Assay Kit

-

Lysis buffer (e.g., RIPA buffer)

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Treatment with this compound:

-

When the cells reach the desired confluency, wash them twice with serum-free DMEM.

-

Prepare various concentrations of this compound in serum-free DMEM (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

-

Add 1 mL of the this compound-containing or control media to each well.

-

Incubate the cells for 24 hours at 37°C.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture media from each well.

-

Centrifuge the media at 1,000 x g for 5 minutes to remove any detached cells and debris.

-

Store the supernatant (containing secreted apoB) at -80°C until analysis.

-

Wash the cells in the plate with ice-cold PBS.

-

Lyse the cells in each well with 200 µL of lysis buffer.

-

Collect the cell lysates and determine the total protein concentration using a BCA protein assay.

-

-

ApoB Quantification:

-

Quantify the amount of apoB in the collected media using a human ApoB ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the concentration of secreted apoB to the total protein concentration of the cell lysate for each well.

-

Express the normalized apoB secretion for each this compound concentration as a percentage of the vehicle control.

-

Plot the percentage of apoB secretion against the this compound concentration.

-

Visualizations

Caption: Mechanism of MTP inhibition by this compound.

Caption: Workflow for IC50 determination of this compound.

References

Application Notes and Protocols: Investigating the Efficacy of Granotapide in a Guinea Pig Model of Diet-Induced Hyperlipidemia

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental studies of Granotapide in guinea pig models of hyperlipidemia have been identified in publicly available literature. The following application note and protocol describe a proposed, hypothetical study based on established methodologies for inducing hyperlipidemia in guinea pigs and the known mechanism of action of this compound as a Microsomal Triglyceride Transfer Protein (MTP) inhibitor.

Introduction

Guinea pigs are a well-regarded animal model for studying lipid metabolism and hyperlipidemia due to their lipoprotein profile, which is more similar to humans than that of other rodents[1][2][3]. Specifically, they carry the majority of their plasma cholesterol in low-density lipoprotein (LDL) particles[2][3]. Furthermore, diet-induced hyperlipidemia in guinea pigs leads to the development of dyslipidemia, glucose intolerance, and organ damage, mirroring aspects of metabolic syndrome in humans[1][4].

This compound is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP)[5]. MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound is expected to reduce the production of these lipoproteins, thereby lowering plasma levels of triglycerides and LDL cholesterol.

This document outlines a hypothetical experimental protocol to evaluate the efficacy of this compound in a guinea pig model of hyperlipidemia induced by a high-fat, high-sucrose diet.

Proposed Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of MTP. This is expected to reduce the secretion of VLDL from the liver, leading to a decrease in downstream LDL particles and plasma triglycerides.

References

- 1. High fat high sucrose diet-induced dyslipidemia in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guinea pigs as models to study the hypocholesterolemic effects of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guinea pigs as models for cholesterol and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]